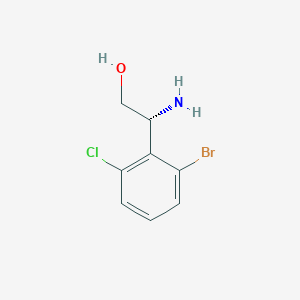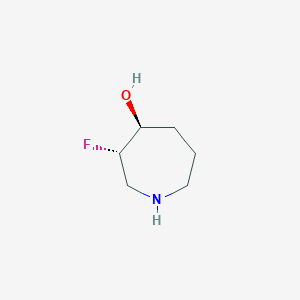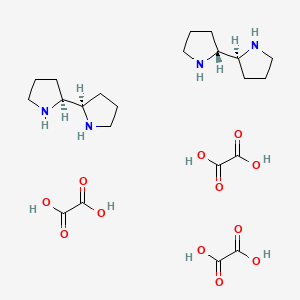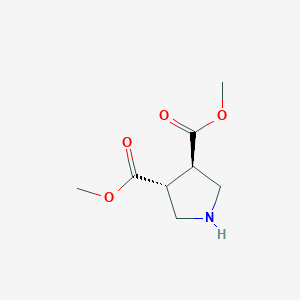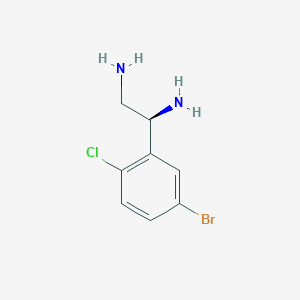![molecular formula C7H8BrN5 B13035742 3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B13035742.png)
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazolo[3,4-D]pyrimidin-4-amine with methylating agents to introduce the dimethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-D]pyrimidine derivatives .
Applications De Recherche Scientifique
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine involves inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the active site of the enzyme, preventing its normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1H-pyrazolo[3,4-D]pyrimidin-4-amine: Lacks the dimethyl groups, which may affect its biological activity.
4-Amino-3-bromo-1H-pyrazolo[3,4-D]pyrimidine: Another derivative with different substituents that can influence its reactivity and applications.
Uniqueness
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity as a kinase inhibitor .
Propriétés
Formule moléculaire |
C7H8BrN5 |
|---|---|
Poids moléculaire |
242.08 g/mol |
Nom IUPAC |
3-bromo-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H8BrN5/c1-3-10-6(9)4-5(8)12-13(2)7(4)11-3/h1-2H3,(H2,9,10,11) |
Clé InChI |
TVEBFTCKNQHKLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C2C(=N1)N(N=C2Br)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


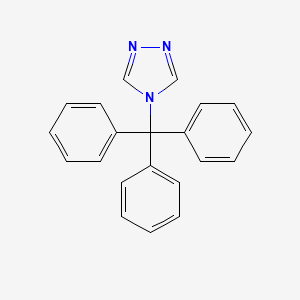

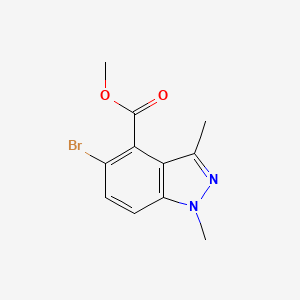
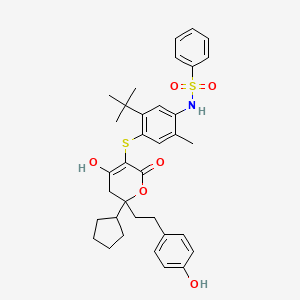
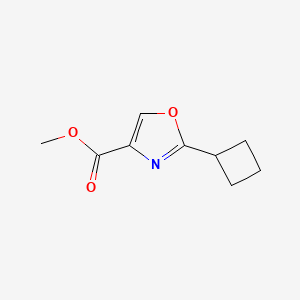

![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)

